

ethyl 1H-benzo[d]imidazole-2-carboxylate CAS number 1865-09-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ethyl 1H-benzo[d]imidazole-2-carboxylate**

Cat. No.: **B160902**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 1H-benzo[d]imidazole-2-carboxylate** (CAS: 1865-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.^[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.^{[2][3][4]} **Ethyl 1H-benzo[d]imidazole-2-carboxylate** (CAS No. 1865-09-4) is a key member of this family, serving both as a significant research chemical and a versatile intermediate for the synthesis of more complex, biologically active molecules. This document provides a comprehensive technical overview of its properties, synthesis, biological significance, and relevant experimental protocols.

Physicochemical and Safety Data

The fundamental properties of **Ethyl 1H-benzo[d]imidazole-2-carboxylate** are crucial for its handling, storage, and application in research.

Physicochemical Properties

The key physicochemical data for this compound are summarized below.

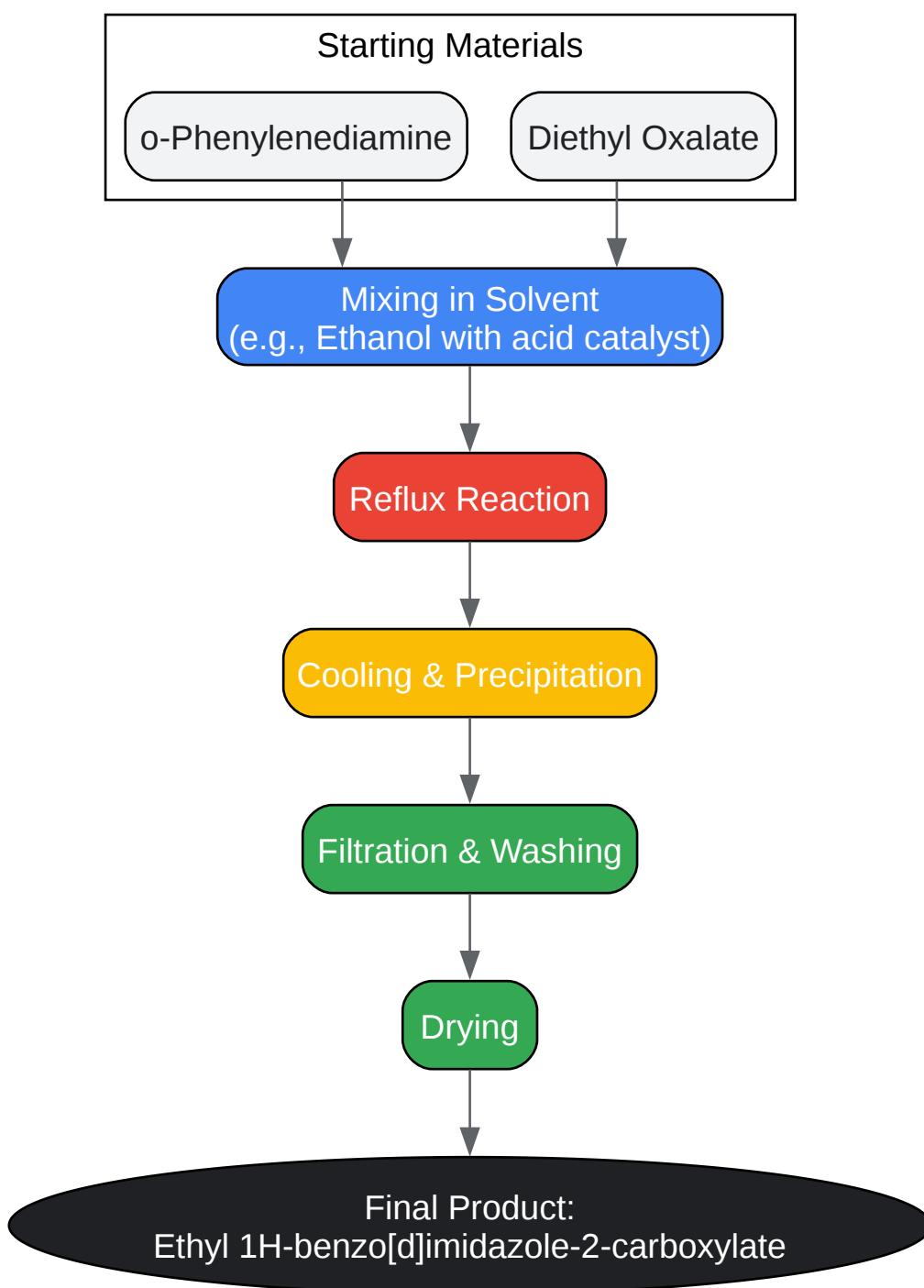
Property	Value	Reference(s)
CAS Number	1865-09-4	[5] [6]
Molecular Formula	$C_{10}H_{10}N_2O_2$	[5] [6] [7]
Molecular Weight	190.2 g/mol	[6] [8]
Appearance	Beige solid	[9]
Melting Point	212.7 - 213.7 °C	[9]
Boiling Point	350.0 ± 25.0 °C (Predicted)	[9]
Density	1.272 ± 0.06 g/cm ³ (Predicted)	[9]
pKa	10.49 ± 0.10 (Predicted)	[9]
Storage	2-8°C, dry conditions	[7] [9]

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling in a laboratory setting.

[\[9\]](#)

Hazard Class	Pictogram(s)	Signal Word	Hazard Statement(s)
Acute Toxicity, Inhalation	GHS06	Danger	H330: Fatal if inhaled.
Acute Toxicity, Oral	GHS06	Danger	H301: Toxic if swallowed.
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage.
Substances which, in contact with water, emit flammable gases	GHS02	Danger	H260: In contact with water releases flammable gases which may ignite spontaneously.

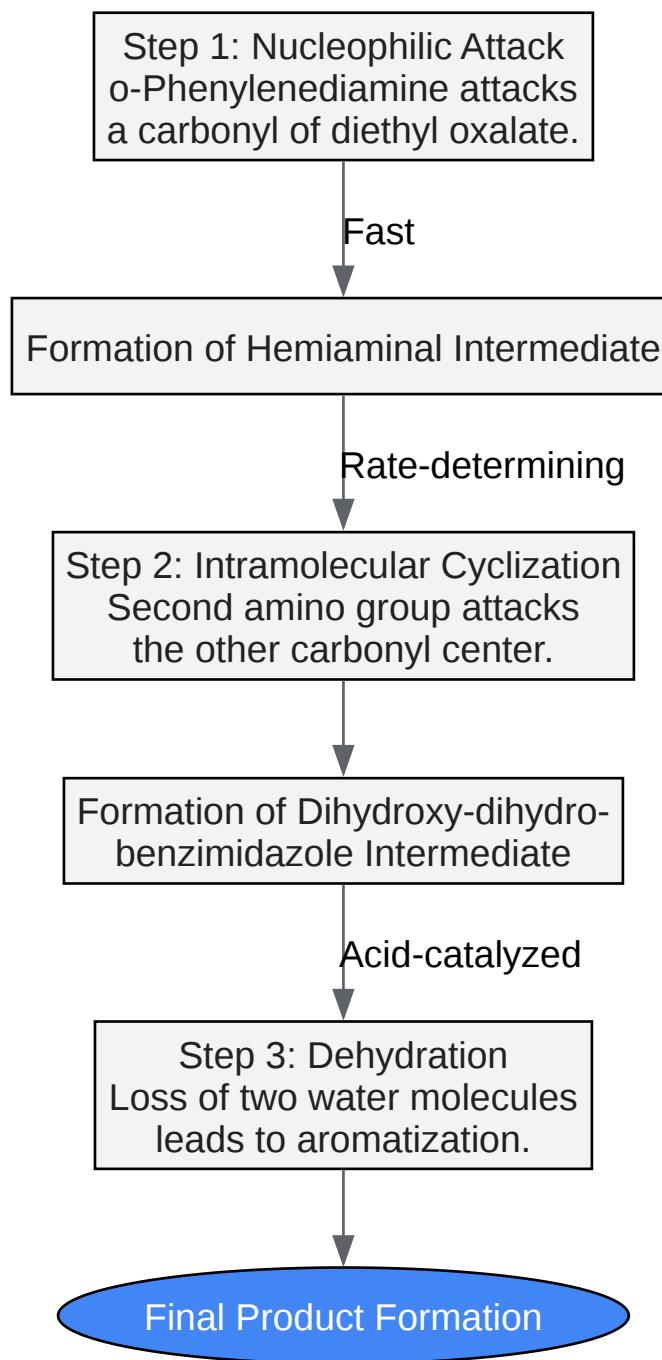

A comprehensive list of precautionary statements (P-statements) is available on the material safety data sheet (MSDS).^[9] Always consult the full MSDS before handling.

Synthesis and Spectroscopic Analysis

The synthesis of **ethyl 1H-benzo[d]imidazole-2-carboxylate** is typically achieved through the condensation of o-phenylenediamine with a suitable two-carbon electrophile. A common and effective method is the Phillips-Ladenburg synthesis.

Synthetic Workflow

The general workflow involves the cyclocondensation reaction between o-phenylenediamine and diethyl oxalate.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 1H-benzo[d]imidazole-2-carboxylate**.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form the stable aromatic benzimidazole ring.

[Click to download full resolution via product page](#)

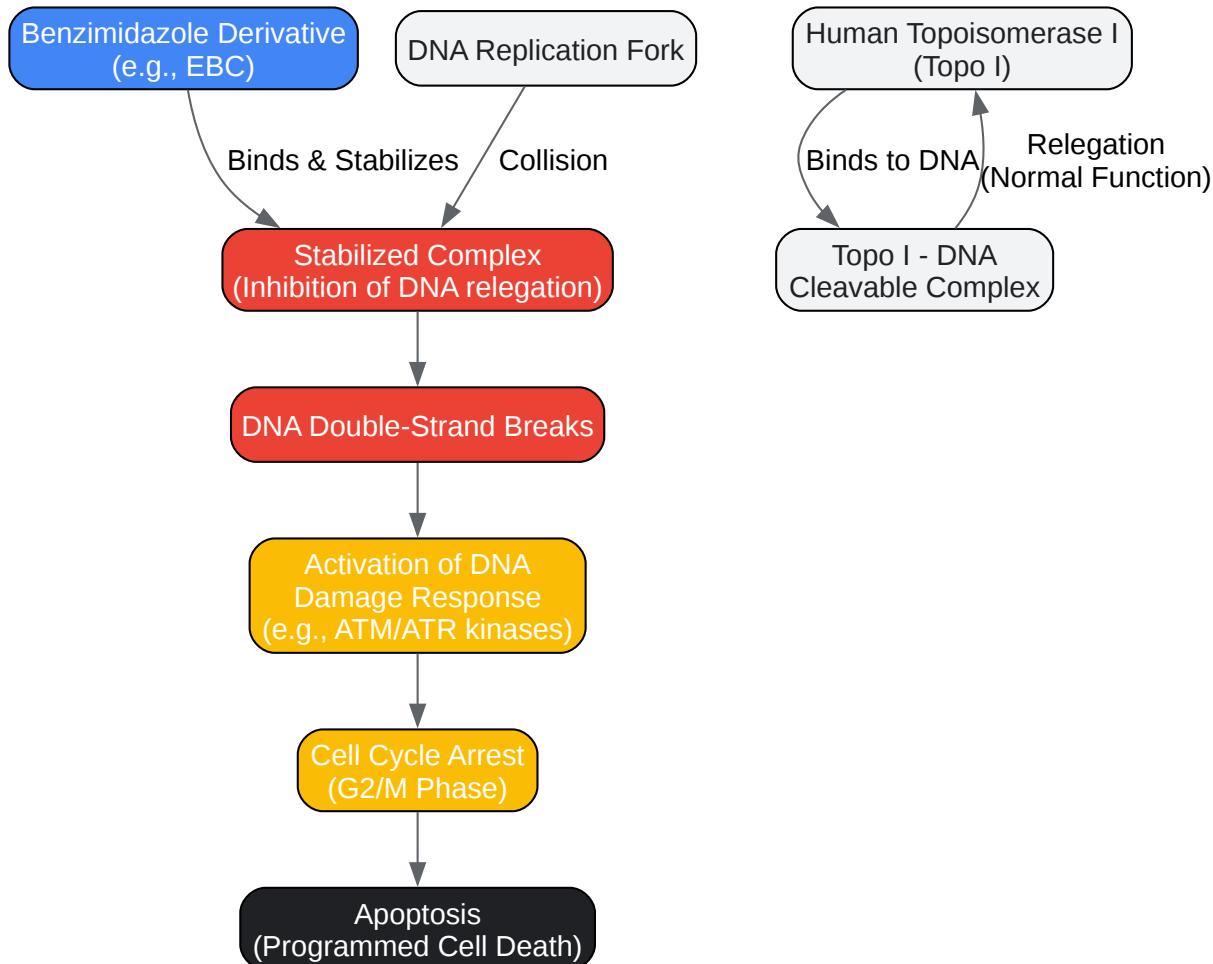
Caption: Key steps in the cyclocondensation mechanism for benzimidazole formation.

Spectroscopic Data Summary

The structural identity of the synthesized compound is confirmed using various spectroscopic techniques. The expected data are summarized below.

Technique	Expected Characteristics
¹ H NMR	δ ~12-13 ppm (s, 1H, N-H); δ ~7.2-7.7 ppm (m, 4H, Ar-H); δ ~4.4 ppm (q, 2H, -OCH ₂ CH ₃); δ ~1.4 ppm (t, 3H, -OCH ₂ CH ₃)[10]
¹³ C NMR	δ ~160-165 ppm (C=O, ester); δ ~140-150 ppm (C=N); δ ~110-135 ppm (Ar-C); δ ~61 ppm (-OCH ₂ CH ₃); δ ~14 ppm (-OCH ₂ CH ₃)[10]
FT-IR (cm ⁻¹)	~3300-3400 (N-H stretch); ~3000-3100 (Ar C-H stretch); ~1720-1740 (C=O stretch, ester); ~1620 (C=N stretch)[11][12]
Mass Spec (MS)	[M+H] ⁺ at m/z = 191.08

Biological Activity and Potential Applications


The benzimidazole core is a privileged scaffold in drug discovery. Derivatives have been investigated for a range of therapeutic applications, with anticancer activity being one of the most prominent.

Anticancer Potential

Many benzimidazole derivatives function as inhibitors of key cellular enzymes and proteins.[1] A significant mechanism of action for some derivatives is the inhibition of human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair.[4][13] Inhibition of Topo I leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.

Postulated Mechanism of Action (Topo I Inhibition)

The following diagram illustrates a potential signaling pathway initiated by a benzimidazole-based Topo I inhibitor.

[Click to download full resolution via product page](#)

Caption: Postulated pathway of anticancer action via Topoisomerase I inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducible scientific results. The following sections provide representative protocols for the synthesis and a primary biological evaluation.

Protocol 1: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate

This protocol is a representative method based on the Phillips-Ladenburg condensation.

Materials:

- o-Phenylenediamine
- Diethyl oxalate
- Ethanol, absolute
- Concentrated Hydrochloric Acid (HCl)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Filtration apparatus (Büchner funnel)
- Deionized water

Procedure:

- In a 250 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 0.05 mol) in absolute ethanol (100 mL).
- To this solution, add diethyl oxalate (0.055 mol, 1.1 equivalents) followed by a catalytic amount of concentrated HCl (e.g., 5-6 drops).
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation.
- Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product on the filter with a small amount of cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.
- Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
- Characterize the final product using melting point analysis, NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., MCF-7, breast cancer).

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well microplates
- **Ethyl 1H-benzo[d]imidazole-2-carboxylate** (dissolved in DMSO to create a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere

to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically $\leq 0.5\%$). Replace the medium in the wells with 100 μL of the medium containing the desired concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1- b]-thiazole and imidazo-[2,1- b]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 1H-benzo[d]imidazole-2-carboxylate | 1865-09-4 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Acmec Ethyl 1H-benzo[d]imidazole-2-carboxylate 25g, CasNo.1865-09-4 Shanghai Acmec Biochemical Technology Co., Ltd. China (Mainland) [acmec.lookchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER | 1865-09-4 [chemicalbook.com]
- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [ethyl 1H-benzo[d]imidazole-2-carboxylate CAS number 1865-09-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160902#ethyl-1h-benzo-d-imidazole-2-carboxylate-cas-number-1865-09-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com